molecular formula C14H22N2O B15260496 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15260496
M. Wt: 234.34 g/mol
InChI Key: WSKRSMGDKVCBTA-UHFFFAOYSA-N
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Description

2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound from the pyridopyrimidine class, which is recognized in medicinal chemistry for its privileged scaffold in antibiotic discovery research. Pyridopyrimidine derivatives have been identified as potent inhibitors of essential bacterial enzymes, notably biotin carboxylase (BC) . BC is a conserved cytoplasmic enzyme in Gram-negative bacteria, such as E. coli and P. aeruginosa , and is a crucial component of the fatty acid biosynthesis pathway, making it a promising target for novel antibacterial agents . Inhibitors must navigate the challenging Gram-negative cell envelope, and structural optimization of this chemotype has been shown to significantly improve antibacterial potency by enhancing membrane penetration and efflux avoidance . This compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules. Researchers utilize this core structure to explore structure-activity relationships (SAR), particularly by modifying substituents at the 2- and 8- positions to fine-tune physicochemical properties like polarity and lipophilicity (cLogD), which are critical for cellular accumulation and efficacy . The tert-butyl and dimethyl groups on this scaffold are designed to contribute to these optimized properties. Beyond antibacterial applications, heterocyclic systems incorporating pyrimidine scaffolds are investigated for a wide range of biological activities, including as potential anticancer, antiviral, and anti-inflammatory agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-tert-butyl-8,8-dimethyl-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H22N2O/c1-13(2,3)10-8-12(17)16-7-6-14(4,5)9-11(16)15-10/h8H,6-7,9H2,1-5H3

InChI Key

WSKRSMGDKVCBTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=NC(=CC2=O)C(C)(C)C)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a formamide derivative under acidic or basic conditions can lead to the formation of the desired pyrido[1,2-a]pyrimidin-4-one core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrido[1,2-a]pyrimidin-4-one derivatives .

Scientific Research Applications

2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics
2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one tert-Butyl C₁₂H₁₈N₂O 206.28 High steric bulk, potential stability enhancement
2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Ethyl C₁₁H₁₆N₂O Not reported Reduced steric hindrance, possibly higher reactivity
2-(Chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride Chloromethyl C₇H₇ClO₂ 158.59 (base) Reactive site for further derivatization; hydrochloride salt improves solubility

Key Observations :

  • The tert-butyl group imparts significant steric hindrance, which may reduce reaction yields in synthesis (as seen in low yields of sterically hindered analogs in –42%) but enhance metabolic stability .

Pharmacologically Active Analogs

Risperidone Derivatives :
Risperidone (CAS 106266-06-2) is a 4H-pyrido[1,2-a]pyrimidin-4-one derivative with a 2-methyl group and a complex piperidinyl-ethyl-benzisoxazole substituent. Its molecular formula is C₂₃H₂₇FN₄O₂ , with a molecular weight of 410.49 g/mol .

Feature Target Compound Risperidone
Position 2 Substituent tert-Butyl Methyl
Position 3 Substituent None Piperidinyl-ethyl-benzisoxazole
Pharmacological Role Not reported Atypical antipsychotic (5-HT/D₂ antagonist)
Metabolic Features Likely slower metabolism due to tert-butyl Hydroxylation at position 7 increases solubility

Key Observations :

  • The piperidinyl-ethyl-benzisoxazole chain in Risperidone confers high receptor affinity, whereas the target compound’s simpler substituents suggest a different biological profile .
  • Hydroxylation in Risperidone metabolites improves water solubility, whereas the tert-butyl group in the target compound may favor lipophilicity .

Core Structure Variations

Compound Name Core Structure Position 8 Substituent Molecular Weight (g/mol) Key Characteristics
2-tert-Butyl-8,8-dimethyl-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Dimethyl 206.28 Planar bicyclic core
8-Iodo-pyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidin-4-one Iodo 329.14 Halogenated; potential for cross-coupling reactions

Key Observations :

  • The pyrido[4,3-d]pyrimidin-4-one core in allows for iodine substitution, enabling radiopharmaceutical applications, unlike the target compound’s [1,2-a] fused system .
  • Dimethyl groups at position 8 in the target compound may enhance ring conformation stability compared to halogens .

Q & A

Q. What are the standard synthetic routes for preparing 2-tert-Butyl-8,8-dimethyl-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Core formation : Cyclization of pyridine and pyrimidine precursors under reflux with catalysts like CuI (Ullmann coupling) or Pd-based systems .
  • Substituent introduction : Alkylation at the 2- and 8-positions using tert-butyl halides or dimethylating agents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃ in DMF) .
  • Optimization : Yields (43–70%) depend on solvent polarity (DMF > THF), temperature (80–120°C), and catalyst loading (5–10 mol% CuI). Lower yields occur with sterically hindered tert-butyl groups due to incomplete alkylation .

Q. How is structural characterization performed for this compound, particularly with multiple substituents?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl protons at δ 1.2–1.4 ppm; pyrimidinone carbonyl at δ 160–165 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₁N₃O: 241.29; observed 241.29) .
  • IR : Pyrimidin-4-one C=O stretch at ~1670 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in cancer cell lines like MCF-7 or A549) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes .

Q. How do steric effects from tert-butyl and dimethyl groups influence reactivity?

  • Steric hindrance : Reduces nucleophilic substitution efficiency at the 2-position, requiring excess alkylating agents or prolonged reaction times .
  • Solubility : Hydrophobic substituents (tert-butyl) decrease aqueous solubility, necessitating DMSO or DMF for biological assays .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Silica gel column chromatography (hexane:EtOAc gradient) removes unreacted precursors .
  • Crystallization : Recrystallization from ethanol/water yields high-purity crystals (mp 118–177°C) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for CuI-catalyzed synthesis of this compound?

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., oxidative addition of CuI to aryl halides) .
  • DFT calculations : Model transition states to confirm Ullmann coupling pathways and steric effects .
  • Isotopic labeling : Use deuterated tert-butyl groups to track regioselectivity in alkylation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Off-target profiling : Use proteome-wide microarrays to identify non-specific binding .
  • Meta-analysis : Compare data across analogs (e.g., 2-phenyl vs. 2-cyclopropyl derivatives) to isolate substituent-specific effects .

Q. How can isotopic labeling (e.g., deuterated analogs) enhance metabolic stability studies?

  • Synthesis : Replace tert-butyl with CD₃ groups via deuteroalkylation (e.g., using CD₃I/K₂CO₃) .
  • Mass spectrometry : Track deuterium retention in liver microsomes to quantify metabolic degradation .
  • Pharmacokinetics : Compare AUC (area under the curve) of deuterated vs. non-deuterated analogs in rodent models .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2) or antimicrobial targets (e.g., DNA gyrase) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • QSAR : Correlate substituent hydrophobicity (logP) with antibacterial potency .

Q. How can reaction scalability be optimized without compromising purity?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., tert-butyl group hydrolysis) by precise temperature control .
  • DoE (Design of Experiments) : Statistically optimize variables (catalyst loading, solvent ratio) using response surface methodology .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

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